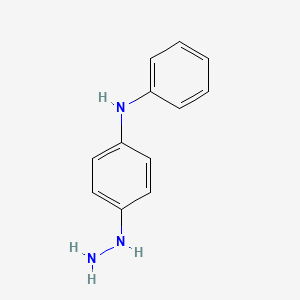

4-Hydrazinyl-N-phenylaniline

Description

Structure

3D Structure

Properties

CAS No. |

93199-50-9 |

|---|---|

Molecular Formula |

C12H13N3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-hydrazinyl-N-phenylaniline |

InChI |

InChI=1S/C12H13N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14-15H,13H2 |

InChI Key |

WKIDQESEWJKNHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NN |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 4 Hydrazinyl N Phenylaniline and Its Precursors

Direct Synthetic Strategies

Direct strategies aim to construct the target molecule or its immediate precursors in a minimum number of steps, often by forming the key carbon-nitrogen bonds that define the diarylamine structure.

Reductive amination is a powerful method for forming C-N bonds, typically by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. masterorganicchemistry.comyoutube.com In a potential synthesis of a precursor to 4-Hydrazinyl-N-phenylaniline, this could involve the reaction of an appropriately substituted aniline (B41778) with a cyclohexanone (B45756) derivative, followed by aromatization. The process first forms an imine intermediate, which is then reduced to the target amine. youtube.com This method avoids the issue of multiple alkylations that can occur in direct alkylation reactions. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com

This approach is highly versatile, allowing for the installation of various alkyl groups onto an amine. masterorganicchemistry.com While classic reductive amination is not suitable for forming bonds directly to an aromatic ring, related catalytic methods can achieve this. masterorganicchemistry.com For instance, diarylamines can be synthesized from phenols and ammonium (B1175870) formate (B1220265) using a palladium catalyst. researchgate.net Iron-catalyzed reductive amination of ketones and aldehydes using ammonia (B1221849) is also an attractive and sustainable method for synthesizing primary amines, which can be valuable precursors. d-nb.info

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Use | Reference |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | General reduction of imines | masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of aldehydes/ketones | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Selective and mild reduction of imines | masterorganicchemistry.com |

| Phenylsilane | PhSiH₃ | Used with catalysts like dibutyltin (B87310) dichloride | organic-chemistry.org |

Transition-metal-catalyzed cross-coupling reactions are fundamental to the synthesis of diarylamines. The Buchwald-Hartwig amination and the Ullmann condensation are the most prominent methods. rsc.org These reactions create a C(sp²)–N bond by coupling an aryl halide with an amine or, in this context, a hydrazine (B178648) derivative. acs.orgnih.gov

The Buchwald-Hartwig amination typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple aryl halides (or triflates) with amines. acs.org This method is known for its high functional group tolerance and broad substrate scope. beilstein-archives.org It can be extended to hydrazine derivatives, allowing for the direct introduction of a hydrazinyl moiety onto an aromatic ring. acs.orgacs.org For instance, a protected hydrazine like N-Boc hydrazine can be coupled with an aryl iodide using a CuI/1,10-phenanthroline catalyst system, which is a variation of the Ullmann-type reaction. rsc.org

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. nih.gov While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of copper with various ligands, allowing for milder conditions. nih.govchemistryviews.org This method is a viable alternative to palladium-catalyzed reactions, particularly given the lower cost of copper. chemistryviews.org A key challenge in using substituted hydrazines as nucleophiles is controlling the regioselectivity, as the coupling can occur at either nitrogen atom. rsc.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for C-N Coupling

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂, [PdCl(allyl)]₂) | Copper (e.g., CuI, Cu(OAc)₂, CuO) |

| Ligands | Phosphine-based (e.g., XPhos, BINAP) | N- or O-based (e.g., 1,10-phenanthroline, 8-hydroxyquinoline) |

| Substrates | Aryl chlorides, bromides, iodides, triflates | Primarily aryl iodides and bromides |

| Reaction Conditions | Generally milder, often room temperature to ~110 °C | Traditionally harsh (>150 °C), but modern methods are milder |

| Functional Group Tolerance | Very broad | Good, but can be more limited than Buchwald-Hartwig |

A well-established synthetic pathway to arylhydrazines involves the reduction of an aromatic nitro compound. nowgonggirlscollege.co.in For the synthesis of this compound, a plausible route begins with the synthesis of 4-nitro-N-phenylaniline. This precursor can be formed via a coupling reaction, such as an Ullmann condensation between an aniline and a 4-halo-nitrobenzene.

The subsequent reduction of the nitro group is a critical step. The nitro group can be reduced to various functional groups depending on the reagents and conditions. nowgonggirlscollege.co.in Complete reduction to a primary amine (to form N-phenyl-p-phenylenediamine) is readily achieved through catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or with metal-acid systems (e.g., SnCl₂/HCl). nowgonggirlscollege.co.in

Once the primary aromatic amine is formed, it can be converted into the target hydrazine. A standard method involves diazotization of the amine with sodium nitrite (B80452) and an acid (like HCl) to form a diazonium salt. libretexts.orgglobalresearchonline.net This highly reactive intermediate is then reduced to the corresponding arylhydrazine using a mild reducing agent such as sodium bisulfite, stannous chloride, or zinc dust. libretexts.org

Table 3: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product | Conditions | Reference |

|---|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Nickel | Primary Amine | Catalytic, often at room temperature and moderate pressure | nowgonggirlscollege.co.in |

| SnCl₂ / HCl | Primary Amine | Stoichiometric, acidic | nowgonggirlscollege.co.in |

| Fe / HCl or Acetic Acid | Primary Amine | Stoichiometric, acidic | organic-chemistry.org |

| Sodium Sulfide (Na₂S) or Ammonium Polysulfide ((NH₄)₂Sₓ) | Primary Amine | Selective reduction of one nitro group in dinitro compounds | nowgonggirlscollege.co.in |

| Zinc Dust / NH₄Cl | Phenylhydroxylamine | Neutral solution | nowgonggirlscollege.co.in |

Multi-component Reactions for Hydrazinyl-Containing Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and build libraries of compounds. mdpi.comscielo.br

While a specific MCR for the direct synthesis of this compound is not prominently documented, MCR strategies can be designed to create related hydrazinyl-containing heterocyclic or acyclic scaffolds. For example, a sequential MCR has been developed for the synthesis of N′,N′-diaryl acylhydrazines from aldehydes and aryl hydrazines via an aerobic copper-catalyzed process. rsc.org In this reaction, the aryl hydrazine acts as both a hydrazine and an aryl source. rsc.org

Other well-known MCRs, such as the Ugi and Passerini reactions, are based on the unique reactivity of isocyanides and are powerful tools for synthesizing peptide-like structures. organic-chemistry.orgscielo.br The hydrazino-Ugi reaction, an important variant, allows for the incorporation of a hydrazine moiety into complex structures. scielo.br The development of novel MCRs remains an active area of research, and it is conceivable that a process involving an aniline, a protected hydrazine, and a third component could be designed to construct the this compound framework in a highly efficient manner.

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. su.se In the synthesis of diarylamines and their precursors, several green approaches have been developed.

One strategy is the use of environmentally benign solvents, with water being an ideal choice. researchgate.net For example, an efficient Ullmann amination of aryl halides has been reported in water using a CuO/oxalyl dihydrazide/ketone system. nih.gov Another approach is the use of reusable heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. researchgate.net Supported gold-palladium bimetallic nanoparticles (Au–Pd/TiO₂) have been used for the synthesis of diarylamines through an acceptorless dehydrogenative aromatization process, which produces only molecular hydrogen and ammonia as byproducts. nih.govsemanticscholar.org

Microwave-assisted synthesis represents another green technique, as it can dramatically reduce reaction times, lower energy consumption, and often leads to cleaner reactions with higher yields. patsnap.com Furthermore, there is a significant effort to replace expensive and toxic heavy metal catalysts, like palladium, with catalysts based on more abundant and less toxic metals such as copper or iron. d-nb.infochemistryviews.orgacademie-sciences.fr Researchers have also developed metal-free methods, such as using diaryliodonium salts for the preparation of diaryl amines, which avoids metal catalysts altogether and proceeds with high atom economy. su.se

Table 4: Green Chemistry Principles in Diarylamine Synthesis

| Principle | Application Example | Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Performing coupling reactions in water instead of organic solvents. | Reduced toxicity and environmental impact. | nih.gov |

| Catalysis | Employing reusable heterogeneous catalysts (e.g., Fe₃O₄/Cu₃(BTC)₂). | Easy separation and recycling, minimizing waste. | researchgate.net |

| Energy Efficiency | Using microwave irradiation to accelerate reactions. | Shorter reaction times and lower energy consumption. | patsnap.com |

| Use of Renewable Feedstocks | Synthesizing diarylamines from non-fossil fuel sources like shikimic acid. | Sustainability and reduced dependence on petrochemicals. | patsnap.com |

| Atom Economy | Designing multi-component reactions where most atoms are incorporated into the final product. | Minimal waste generation. | mdpi.com |

| Less Hazardous Synthesis | Replacing palladium catalysts with earth-abundant metals like copper or iron. | Reduced cost and toxicity. | d-nb.infochemistryviews.org |

Catalytic Methodologies in Synthesis

Catalysis is central to the modern synthesis of diarylamines, enabling efficient and selective bond formations that would otherwise be difficult or impossible. A wide range of catalytic systems, primarily based on transition metals, have been developed.

Palladium-catalyzed systems are the cornerstone of many C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. acs.org These systems offer exceptional reliability and scope for coupling aryl halides and triflates with various amines, including hydrazine derivatives. acs.orgacs.org

Copper-catalyzed systems are a cost-effective and powerful alternative, used in Ullmann-type and Chan-Lam couplings. chemistryviews.orgorganic-chemistry.org The Chan-Lam coupling is particularly attractive as it often uses milder conditions, can be run in the presence of air, and couples arylboronic acids with amines or hydrazines. organic-chemistry.orgnih.gov Bimetallic catalysts, such as Au–Pd nanoparticles supported on TiO₂, have been shown to be highly effective for producing diarylamines from various starting materials like anilines and cyclohexanones through acceptorless dehydrogenative aromatization. nih.govsemanticscholar.org The synergistic effect between the two metals often leads to superior catalytic activity compared to the individual metal catalysts. nih.gov

More recently, catalysts based on earth-abundant metals like iron have gained prominence as a green and sustainable alternative. d-nb.info For instance, an iron-catalyzed reductive amination has been developed for the synthesis of primary amines, showcasing a broad substrate scope and excellent functional group tolerance. d-nb.info These catalytic methodologies are continuously evolving to provide more efficient, selective, and environmentally friendly routes to complex molecules like this compound.

Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-nitrogen (C-N) bonds, which are central to the structure of this compound. Palladium and copper-based catalytic systems are particularly prominent in the formation of arylamines and arylhydrazines.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. This methodology can be adapted for the synthesis of N,N'-diarylhydrazines. A notable strategy involves the palladium-catalyzed monoarylation of arylhydrazines with aryl tosylates. organic-chemistry.org This reaction creates unsymmetrical N,N'-diarylhydrazines with high efficiency and tolerance for various functional groups. organic-chemistry.org For the synthesis of a precursor to this compound, one could envision coupling a protected hydrazine derivative with a suitable N-phenylaniline precursor bearing a leaving group (like a tosylate or halide) at the 4-position. A newly developed phosphine ligand in conjunction with a Pd(TFA)₂ catalyst has demonstrated high yields (up to 95%) in related C-N bond formations. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper-catalyzed reactions offer a cost-effective alternative to palladium for C-N bond formation. The Ullmann condensation and related modern adaptations are frequently used. Research has demonstrated the synthesis of N-aryl hydrazides through the copper-catalyzed coupling of hydrazides with aryl iodides. researchgate.netnih.govorganic-chemistry.org These reactions typically use a CuI catalyst in the presence of a base like cesium carbonate (Cs₂CO₃) and are tolerant of a wide range of functional groups. organic-chemistry.org A potential route to this compound could involve the N-arylation of a protected hydrazine with a 4-iodo-N-phenylaniline derivative. Furthermore, copper-catalyzed domino reactions involving the arylation of N-arylhydrazines with diaryliodonium salts have been developed to synthesize complex biaryl frameworks, showcasing the versatility of copper in intricate molecular construction. mdpi.com

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features |

| Pd(TFA)₂ / Phosphine Ligand | Arylhydrazine | Aryl Tosylate | Unsymmetrical N,N'-Diarylhydrazine | High yields, good functional group compatibility. organic-chemistry.org |

| CuI / Cs₂CO₃ | N-Boc Hydrazine | Aryl Iodide | N-Aryl-N'-Boc-hydrazine | Convenient, mild conditions, uses inexpensive CuI. nih.govorganic-chemistry.org |

| Copper Catalyst | Aldehyde | Aryl Hydrazine | N',N'-Diaryl Acylhydrazine | Aerobic, multi-component reaction with high regioselectivity. rsc.org |

| Ni(II)-bipyridine complex | Hydrazide | (Hetero)aryl Chloride | Arylhydrazine | Photochemical C-N coupling, excellent functional group tolerance. researchgate.net |

Organocatalysis in Hydrazone Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free approach to key synthetic transformations. In the context of synthesizing this compound, organocatalysis is particularly relevant for the formation and manipulation of hydrazones, which can serve as stable intermediates.

Hydrazones are formed by the condensation reaction between a hydrazine and an aldehyde or ketone. researchgate.net This reaction is often slow at neutral pH but can be significantly accelerated by organocatalysts. nih.gov Aniline and its derivatives are classic catalysts for this transformation, proceeding through the formation of a more reactive imine intermediate. nih.govnih.gov

Recent research has identified more efficient organocatalyst scaffolds. For instance, 2-aminophenols and 2-(aminomethyl)benzimidazoles have been shown to provide rate enhancements up to 7-fold greater than aniline for hydrazone formation in water at neutral pH. acs.org The catalytic cycle typically involves the catalyst forming an iminium ion with the carbonyl compound, which is then more susceptible to nucleophilic attack by the hydrazine. nih.gov A plausible synthetic route could involve the organocatalytic condensation of a precursor like 4-formyl-N-phenylaniline with hydrazine to form a hydrazone, which could then be reduced to the target this compound.

| Organocatalyst | Reaction Type | Substrate 1 | Substrate 2 | Key Findings |

| Aniline Derivatives (e.g., 4-aminophenylalanine) | Hydrazone Ligation | Aldehyde (e.g., 3-formyltyrosine) | Hydrazine | Effective catalysis at neutral pH; rate increases at lower temperatures. nih.gov |

| 2-(Aminomethyl)benzimidazoles | Hydrazone/Oxime Formation | Aryl Ketone | Phenylhydrazine (B124118) | Highly effective for challenging ketone substrates at neutral pH. acs.org |

| Anthranilic Acids (e.g., 5-methoxyanthranilic acid) | Hydrazone/Oxime Formation | Aldehyde | Hydrazine | Superior to aniline, with rate enhancements of 1-2 orders of magnitude. nih.gov |

| Brønsted Acids (e.g., 2-fluorobenzoic acid) | Diastereoselective Cyclization | 2-Aminoaryl N-monosubstituted hydrazone | 2-Oxo-3-butenoate | Highlights the umpolung reactivity of hydrazones to form complex heterocycles. acs.org |

Acid and Base Catalysis in Condensation Reactions

Acid and base catalysis are fundamental strategies in organic synthesis, often employed in condensation reactions to form key structural motifs. The formation of the N-phenylaniline backbone and the introduction of the hydrazinyl group can both be facilitated by these methods.

Acid Catalysis: Acid catalysis is crucial for reactions like the Fischer indole (B1671886) synthesis, which proceeds via an acid-catalyzed rearrangement of an arylhydrazone. acs.org More directly relevant to the N-phenylaniline core, acid-catalyzed condensation of 1,4-cyclohexanedione (B43130) with N-alkylarylamines has been shown to produce N-alkyl-N-arylanilines. oup.com The mechanism involves the acid-catalyzed formation of an enamine intermediate, followed by dehydration and aromatization. oup.com This suggests a potential pathway where a substituted cyclohexanedione could react with a hydrazine derivative under acidic conditions to construct the aromatic ring system. The formation of Schiff bases, which are precursors to many amine products, is also typically catalyzed by either acid or base. gsconlinepress.com

Base Catalysis: Base-catalyzed reactions are also vital for aniline synthesis. For example, the Smiles rearrangement can be used to synthesize N-substituted anilines from phenols under basic conditions. derpharmachemica.com Another method involves the base-catalyzed addition of anilines to styrenes. nih.gov The synthesis of substituted anilines from cyclohexanones can also be achieved using a palladium catalyst in combination with a base like potassium carbonate, which is particularly necessary for substrates with acid-labile functional groups. bohrium.com In a direct synthesis of a related precursor, 4-sulfonamidophenyl hydrazine can be prepared by reacting 4-chlorobenzenesulfonamide (B1664158) with hydrazine, where hydrazine itself acts as both the reactant and the base. google.com

| Catalysis Type | Reaction | Substrates | Product | Key Features |

| Acid Catalysis | Condensation/Aromatization | 1,4-Cyclohexanedione, N-Methylaniline | N-Methyl-N-phenylaniline | Every step of the proposed mechanism is acid-catalyzed. oup.com |

| Base Catalysis | Domino Reaction | Primary Anilines, Substituted Styrenes | 2,3-Dihydroindoles | Potassium tert-butoxide enables selective hydroamination. nih.gov |

| Base Promoted | Smiles Rearrangement | Phenols | N-Alkyl Anilines | Provides versatile aniline intermediates for further transformation. derpharmachemica.com |

| Acid/Base | Schiff Base Formation | Aldehyde/Ketone, Primary Amine | Imine | General reaction condition for forming the C=N bond. gsconlinepress.com |

Advanced Synthetic Strategies and Retrosynthetic Analysis

Designing an efficient synthesis for a multifunctional molecule like this compound benefits from a logical deconstruction of the target molecule, a process known as retrosynthetic analysis. solubilityofthings.comicj-e.org This approach involves breaking down the target into simpler, commercially available starting materials through a series of logical "disconnections." solubilityofthings.com

Retrosynthetic Analysis: The retrosynthetic analysis of this compound identifies two primary bonds for disconnection:

C4-N (Hydrazine) bond: Disconnecting the bond between the phenyl ring and the hydrazine nitrogen. This leads to a synthon of a 4-aminophenyl (phenylaniline) cation and a hydrazine anion (or their chemical equivalents). A practical forward synthesis would involve the reaction of a 4-halo-N-phenylaniline derivative with hydrazine or a protected hydrazine. google.com

N-N (Hydrazine) bond: Disconnection of the nitrogen-nitrogen bond is another possibility, though often more complex to achieve selectively in the forward direction. It could lead to synthons of 4-amino-N-phenylaniline and an amino-transfer reagent. A more common related approach is the reduction of a diazonium salt or an azobenzene. For instance, various azobenzenes can be reduced to the corresponding N,N'-diarylhydrazines using sodium dithionite. organic-chemistry.org

A primary retrosynthetic pathway is shown below:

Target Molecule: this compound

Disconnection (C-N bond): This suggests an aromatic nucleophilic substitution or a cross-coupling reaction.

Precursors: N-phenylaniline-4-L (where L is a leaving group like -Cl, -Br, -I, or -OTs) and H₂N-NH-PG (where PG is a protecting group like Boc).

Further Disconnection of N-phenylaniline-4-L: This can be deconstructed via a Buchwald-Hartwig or Ullmann-type reaction from 4-haloaniline (or a derivative) and a phenylating agent (like benzene (B151609) or a phenylboronic acid).

Advanced Synthetic Strategies: Modern synthetic chemistry aims to increase efficiency through strategies that reduce step counts and improve atom economy.

Domino Reactions: These are processes where multiple bond-forming reactions occur sequentially in a single pot without isolating intermediates. A base-promoted domino reaction has been reported for the synthesis of dihydroindoles, which involves a hydroamination followed by an aryne cyclization. nih.gov A similar cascade approach could potentially be designed to construct the target molecule.

Multi-component Reactions (MCRs): MCRs involve three or more reactants coming together in a single operation to form a product that incorporates substantial portions of all reactants. An aerobic copper-catalyzed MCR of aldehydes and aryl hydrazines has been developed for synthesizing N',N'-diaryl acylhydrazines, demonstrating a sophisticated method for building complex hydrazine-containing molecules. rsc.org

These advanced strategies, guided by retrosynthetic analysis, provide a powerful framework for developing novel and efficient routes to this compound and its derivatives.

Chemical Reactivity and Reaction Mechanisms of 4 Hydrazinyl N Phenylaniline

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) is a potent nucleophile and a versatile building block in organic synthesis. Its reactivity is centered on the lone pairs of electrons on the two adjacent nitrogen atoms.

Hydrazone Formation Reactions (Condensation with Carbonyls)

The most characteristic reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. semanticscholar.orgrsc.org This reaction is a classic example of an addition-elimination (or condensation) reaction. nih.gov The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon. rsc.org This is typically followed by a proton transfer and the elimination of a water molecule to yield the stable C=N double bond of the hydrazone. rsc.orgresearchgate.net

The reaction is generally catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net However, the pH must be carefully controlled; highly acidic conditions will protonate the nucleophilic hydrazine, rendering it unreactive. researchgate.net

This reaction is highly general and can be performed with a wide range of aliphatic and aromatic aldehydes and ketones, making it a fundamental tool for derivatizing carbonyl compounds. orientjchem.org The resulting hydrazones from 4-Hydrazinyl-N-phenylaniline are often stable, crystalline solids.

Table 1: General Reaction of this compound with Carbonyls

| Reactant | Carbonyl Compound (R¹, R² = H, alkyl, aryl) | Product |

| This compound | 4-(2-(R¹R²C=N)hydrazinyl)-N-phenylaniline (A Hydrazone) |

This table illustrates the general condensation reaction to form hydrazones.

Acylation and Alkylation Reactions

The nitrogen atoms of the hydrazinyl group are nucleophilic and can readily undergo acylation and alkylation.

Acylation: Acylation typically occurs with reagents like acyl chlorides or acid anhydrides. The reaction results in the formation of an N-acylhydrazine derivative. Due to the two nitrogen atoms, mono- and di-acylated products are possible, but the terminal nitrogen is generally more reactive and likely to be acylated first. These acylated hydrazines, or hydrazides, are important intermediates in the synthesis of various heterocyclic compounds. thieme-connect.com

Alkylation: Alkylation of the hydrazinyl group can be achieved with alkyl halides. Similar to acylation, the reaction proceeds via nucleophilic substitution. Direct alkylation can sometimes lead to a mixture of products, including polyalkylated hydrazines, so reaction conditions must be carefully controlled. nih.gov Protecting groups are often employed to achieve selective alkylation at one of the nitrogen atoms. nih.gov

Cyclization Reactions for Heterocycle Formation (e.g., Thiadiazoles, Pyrimidines)

The hydrazinyl group is a key synthon for constructing various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Thiadiazole Formation: 1,3,4-Thiadiazoles can be synthesized from this compound. A common method involves first converting the hydrazine to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. This intermediate can then be cyclized under acidic conditions to form the thiadiazole ring. nih.gov Alternatively, the hydrazine can be acylated and then treated with a thionating agent like Lawesson's reagent, followed by cyclization, to yield 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org Several 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and studied for their biological activities. semanticscholar.orgafinitica.com

Pyrimidine (B1678525) Formation: The hydrazinyl group can also be used to construct pyrimidine rings, which are fused to other heterocyclic systems. For instance, arylhydrazines can react with suitable 1,3-dielectrophilic compounds, such as β-ketoesters or α,β-unsaturated ketones, to form pyrazolo[3,4-d]pyrimidine derivatives. nih.govnih.govacs.org The reaction often proceeds through initial hydrazone formation followed by an intramolecular cyclization and dehydration or rearrangement. nih.gov

Table 2: Examples of Heterocycle Synthesis from a Hydrazine Moiety

| Target Heterocycle | Key Reagents | General Reaction Description |

| 1,3,4-Thiadiazole | Isothiocyanates, Acid Chlorides, Lawesson's Reagent | Formation of a thiosemicarbazide or thiohydrazide intermediate, followed by acid-catalyzed or oxidative cyclization. semanticscholar.orgnih.gov |

| Pyrimidine (fused) | β-Dicarbonyls, α,β-Unsaturated Systems | Condensation to form a hydrazone, followed by intramolecular ring closure to form the pyrimidine or a fused pyrimidine system. orientjchem.orgnih.gov |

This table summarizes common synthetic routes to key heterocycles starting from a hydrazine derivative.

Redox Chemistry

Arylhydrazines, including this compound, are susceptible to oxidation. The oxidation process can be complex, involving several intermediates and yielding different products depending on the oxidizing agent and reaction conditions. rsc.orgnih.gov

Oxidation with mild oxidizing agents like air, metal oxides (e.g., Ag₂O, HgO), or ferricyanide (B76249) can lead to the formation of phenyldiimide (Ph-N=NH) as a transient intermediate. rsc.orgacs.org This species is unstable and can decompose to generate phenyl radicals and nitrogen gas. rsc.org The phenyl radicals can then react with the solvent or other species present in the reaction mixture. rsc.org

The oxidation of phenylhydrazine (B124118) can also be initiated by enzymatic systems, such as tyrosinase, or proceed via a radical chain mechanism involving superoxide. nih.govfigshare.comnih.gov This process can generate intermediates like phenylhydrazyl radicals, benzenediazonium (B1195382) ions, and hydrogen peroxide. nih.gov These reactive intermediates highlight the complex redox behavior of the hydrazinyl moiety. Some rhodium-catalyzed reactions involving arylhydrazines proceed through a redox-neutral pathway, showcasing the versatile reactivity of this functional group. acs.orgacs.orgchemistrysteps.comcognitoedu.org

Reactivity of the Aniline (B41778) Moiety

The N-phenylaniline portion of the molecule, also known as diphenylamine (B1679370), consists of two phenyl rings linked by a secondary amine. The nitrogen atom's lone pair significantly influences the reactivity of both aromatic rings.

Electrophilic Aromatic Substitution Patterns

The secondary amine group (-NH-) is a powerful activating group for electrophilic aromatic substitution (EAS). youtube.comcanada.ca The lone pair of electrons on the nitrogen atom can be donated into the π-system of the attached benzene (B151609) rings through resonance. This increases the electron density of the rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene itself. rsc.org

This strong electron-donating effect preferentially increases the electron density at the ortho and para positions relative to the amine bridge. youtube.com Consequently, the -NH- group is a strong ortho, para-director. In the case of this compound, there are two distinct phenyl rings.

Ring A (Substituted with Hydrazinyl Group): This ring has two activating substituents: the bridging -NH- group and the -NHNH₂ group at the para position. Both are ortho, para-directing. Since the para position is already occupied by the hydrazinyl group, incoming electrophiles will be directed to the ortho positions (positions 2 and 6) relative to the -NH- bridge. The hydrazinyl group will likewise direct incoming electrophiles to its ortho positions (positions 3 and 5). The combined effect is strong activation of all available positions on this ring.

Ring B (Unsubstituted Phenyl Group): This ring is activated by the -NH- bridge, which will direct incoming electrophiles to its ortho (positions 2' and 6') and para (position 4') positions. Steric hindrance from the other phenyl ring might slightly favor substitution at the less hindered para position.

Due to the powerful activating nature of both the amine and hydrazine groups, reactions such as halogenation often proceed rapidly without the need for a Lewis acid catalyst and can lead to polysubstitution if not carefully controlled. youtube.com

Table 3: Predicted Positions for Electrophilic Aromatic Substitution

| Ring | Activating Group(s) | Predicted Substitution Positions | Notes |

| Ring A (with -NHNH₂) | -NH- and -NHNH₂ | 2, 3, 5, 6 | Highly activated ring. All positions are ortho to an activating group. |

| Ring B (unsubstituted) | -NH- | 2', 4', 6' | Activated ring. The para position (4') is often favored. |

This table outlines the directing effects of the substituents on the aromatic rings of this compound.

Amine-Based Reactions (e.g., Acylation)

Acylation is a fundamental reaction for amines, and in this compound, this can occur at either the secondary amine or the hydrazine group. openstax.org The reaction typically involves an acylating agent like an acid chloride or anhydride (B1165640) and results in the formation of an amide. openstax.org The hydrazine moiety, being generally more nucleophilic than the aromatic amine, is expected to be the primary site of reaction under many conditions. However, the N-phenyl group's secondary amine can also be acylated, particularly if the more reactive hydrazine group is protected or if reaction conditions are forced. openstax.orgmnstate.edu

The efficiency and selectivity of acylation can be highly dependent on the reaction conditions, such as the solvent, temperature, and the presence of a base. umich.eduresearchgate.net For instance, chemoselective acylation of amines in the presence of other nucleophilic groups like phenols and thiols has been achieved with high selectivity in aqueous media. researchgate.net While direct studies on this compound are not prevalent, data from analogous amine acylations can provide insight into its expected reactivity.

Table 1: Representative Acylation Reactions of Amines

| Amine Substrate | Acylating Agent | Product | Yield (%) | Reference |

| Aniline | Acetic Anhydride | Acetanilide | 98 | researchgate.net |

| p-Toluidine | Acetic Anhydride | N-(p-tolyl)acetamide | 97 | researchgate.net |

| Benzylamine | Acetic Anhydride | N-benzylacetamide | 98 | researchgate.net |

| 1,4-Phenylenediamine | Acetic Anhydride (1 eq.) | N-(4-aminophenyl)acetamide | 90 | researchgate.net |

This table illustrates the high efficiency of amine acylation under specific conditions. The data is based on analogous compounds to infer the potential reactivity of this compound.

Interplay of Functional Groups and Regioselectivity

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound. wikipedia.org The molecule possesses multiple nucleophilic nitrogen atoms: the nitrogen of the secondary amine and the α- and β-nitrogens of the hydrazine group. The outcome of reactions such as alkylation, arylation, and condensation is determined by the relative nucleophilicity and steric accessibility of these sites.

The hydrazine group is a bidentate nucleophile. Generally, the terminal nitrogen (β-nitrogen) is more nucleophilic and less sterically hindered, making it the preferred site for many electrophilic attacks. However, the α-nitrogen, which is directly attached to the phenyl ring, can also participate in reactions. The secondary amine's reactivity is tempered by the electron-withdrawing effect of the two attached phenyl groups, which delocalize the nitrogen's lone pair, reducing its nucleophilicity compared to the hydrazine moiety.

In reactions like copper-catalyzed N-arylation, high regioselectivity has been achieved with substituted hydrazines, demonstrating that specific reaction conditions can precisely control which nitrogen atom reacts. organic-chemistry.org Similarly, multicomponent reactions involving aryl hydrazines can proceed with high regioselectivity to form complex structures like N′,N′-diaryl acylhydrazines. rsc.org For this compound, an electrophile would likely react preferentially with the -NH2 group of the hydrazine.

Table 2: Expected Regioselectivity in Reactions of this compound

| Reaction Type | Reagent | Expected Major Product Site | Rationale |

| Acylation | Acetyl Chloride | Hydrazine (β-Nitrogen) | Higher nucleophilicity of the terminal hydrazine nitrogen. |

| Alkylation | Methyl Iodide | Hydrazine (β-Nitrogen) | Higher nucleophilicity and lower steric hindrance. |

| Condensation | Benzaldehyde | Hydrazine (β-Nitrogen) | Formation of a stable hydrazone. |

| Arylation (Cu-catalyzed) | Aryl Halide | Hydrazine (α-Nitrogen) | Can be directed by catalyst/ligand choice, as seen in analogous systems. organic-chemistry.org |

This table provides a predictive overview of regioselectivity based on the known chemical principles of the functional groups present in the molecule.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic applications. This involves studying the energetic pathways of reactions, including the intermediates and transition states.

Transition State Analysis

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the energy barriers of a reaction. acs.orgrug.nl For key transformations of this compound, such as hydrazone formation with an aldehyde or ketone, the mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon to form a hemiaminal-like intermediate (a carbinolamine). researchgate.net This is followed by dehydration to yield the final hydrazone.

Table 3: Calculated Activation Energies for Analogous Reaction Steps

| Reaction | Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Imine Formation | Hemiaminal Formation | B3LYP/6-311G++(2d,2p) | 15.2 | acs.orgrug.nl |

| Imine Formation | Dehydration | B3LYP/6-311G++(2d,2p) | 8.7 | acs.orgrug.nl |

| Passerini Reaction | Imidate to Dioxolane Rearrangement | M06/6-31+G(d,p) | 12.4 (51.8 kJ/mol) | irb.hr |

This table presents data from computational studies on related systems to approximate the energetic barriers for reactions involving the functional groups of this compound.

Kinetic Studies

Kinetic studies measure the rate of a reaction and how it is affected by factors such as reactant concentration, temperature, and catalysts. The formation of hydrazones from hydrazines and carbonyls is a well-studied reaction, known to be pH-dependent. researchgate.netnih.gov At neutral pH, the reaction can be slow, but it is catalyzed by acid. researchgate.netnih.gov

Table 4: Kinetic Data for Catalyzed Hydrazone Formation

| Catalyst (10 mM) | Substrates | Observed Rate Constant (k_obs, s⁻¹) | Fold Rate Enhancement | Reference |

| None | 7-hydrazinyl-4-methylcoumarin + 3-formyltyrosine | 0.00013 | 1 | nih.gov |

| Aniline | 7-hydrazinyl-4-methylcoumarin + 3-formyltyrosine | 0.0025 | ~19 | nih.gov |

| 4-Aminophenylalanine | 7-hydrazinyl-4-methylcoumarin + 3-formyltyrosine | 0.0017 | ~13 | nih.gov |

| Phenylalanine | 7-hydrazinyl-4-methylcoumarin + 3-formyltyrosine | 0.00028 | ~2 | nih.gov |

This table summarizes kinetic data for hydrazone formation catalyzed by aniline and related compounds at neutral pH, providing a model for potential catalytic cycles involving this compound.

Synthesis and Exploration of 4 Hydrazinyl N Phenylaniline Derivatives

Design Principles for Novel Derivatives

The design of new derivatives based on the 4-Hydrazinyl-N-phenylaniline scaffold is guided by established principles in medicinal and materials chemistry. A primary motivation is the creation of compounds with tailored properties, where the aniline (B41778) and aminophenol substructures are recognized as crucial components in many synthetic building blocks and biologically active compounds. semanticscholar.org The strategic modification of the parent molecule aims to introduce or enhance specific functions.

One key design principle is bioisosteric replacement , where parts of the molecule are substituted with other chemical groups that retain similar spatial and electronic characteristics. This approach is often used in the pursuit of novel bioactive compounds. mdpi.com For instance, the hydrazine (B178648) or aniline moieties can be incorporated into larger heterocyclic systems, a common strategy in drug discovery.

Another principle involves designing molecules to interact with specific biological targets. For example, derivatives can be engineered to fit into defined binding sites, such as hydrophobic channels within proteins. researchgate.net This involves adding or modifying substituents on the aromatic rings or the nitrogen atoms to optimize interactions like hydrogen bonding or van der Waals forces. The ultimate goal is to generate a diverse library of compounds, expanding the available chemical and pharmacological space for further investigation. mdpi.com

Strategies for N-Substitution (on Hydrazine and Aniline)

The nitrogen atoms of both the aniline and hydrazine groups are primary sites for substitution, offering numerous pathways to diversify the core structure.

Substitution on the Aniline Nitrogen: The secondary amine of the N-phenylaniline core can be readily functionalized. Acylation is a common strategy, where the nitrogen atom reacts with acylating agents like acid chlorides or anhydrides to form amides. ijrpc.comnih.gov This not only adds a new functional group but can also serve as a protecting group during subsequent reactions on other parts of the molecule.

Substitution on the Hydrazine Moiety: The hydrazine group (-NHNH2) offers two nitrogen atoms for substitution, but its reactivity requires careful control.

Direct Alkylation and Acylation: Direct alkylation of monosubstituted hydrazines can be challenging as it often leads to a mixture of products, with a preference for substitution on the already substituted nitrogen. psu.edu To achieve selective substitution on the terminal (-NH2) nitrogen, protecting group strategies are essential. psu.edu For example, the Nβ atom can be masked with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which can be introduced after preparing the hydrazino derivative via nucleophilic substitution of an α-bromo acid with hydrazine hydrate. nih.gov

Cyclocondensation Reactions: A widely used strategy for derivatizing the hydrazine group is through cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds. This approach leads to the formation of stable five-membered heterocyclic rings. For example, reacting a hydrazinyl derivative with acetylacetone (B45752) in a solvent like DMF results in the formation of a pyrazole (B372694) ring. semanticscholar.org Similarly, various substituted 1,3-diketones can be reacted with the hydrazine moiety to yield a range of substituted pyrazoles. dergipark.org.tr This method is a robust way to embed the core scaffold into a new heterocyclic system.

A general procedure for the synthesis of pyrazole derivatives from a hydrazine precursor is outlined in the table below.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Hydrazine Derivative | 1,3-Diketone | Ethanol, Reflux | Substituted Pyrazole |

| 4-hydrazinyl-N-phenyl-s-triazine | Acetylacetone | DMF, Reflux | Pyrazole-substituted s-triazine |

Functionalization of Aromatic Rings

The two phenyl rings of the this compound scaffold are amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents that can modulate the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution: Classic methods such as halogenation can introduce bromine or chlorine atoms onto the aromatic rings. organic-chemistry.org The position of substitution (ortho, meta, or para) is directed by the existing amino and hydrazinyl groups and can be controlled by the choice of reagents and reaction conditions. For example, specific procedures have been developed for selective ortho-chlorination of phenols, a related structure. organic-chemistry.org

Metal-Catalyzed Cross-Coupling: Palladium-mediated cross-coupling reactions, such as the Heck coupling, are powerful tools for forming new carbon-carbon bonds on aryl halides. organic-chemistry.org This allows for the attachment of various alkyl or aryl groups.

Direct Alkylation: Advanced methods enable the direct alkylation of aromatic rings without prior functionalization. For instance, gold catalysts can mediate the direct attachment of a linear alkyl chain to an aromatic ring without the rearrangement that typically occurs under Lewis acid conditions. organic-chemistry.org

Functionalization via N-Oxides: A more sophisticated strategy for functionalizing anilines involves their temporary oxidation to N,N-dialkylaniline N-oxides. semanticscholar.org This increases the reactivity of the aromatic ring and allows for the introduction of new carbon-oxygen, carbon-carbon, and carbon-nitrogen bonds, providing access to a wide array of aminophenols, alkylated anilines, and aminoanilines. semanticscholar.org

Synthesis of Polyfunctionalized Scaffolds

Creating complex, polyfunctionalized molecules from the this compound core often requires multi-step synthetic sequences that combine the strategies of N-substitution and aromatic ring functionalization. These scaffolds are designed as platforms for further chemical diversification. mdpi.com

A representative example is the synthesis of complex s-triazine derivatives. semanticscholar.org The synthesis begins with a core structure, 2,4,6-trichlorotriazine (TCT), which has three reactive sites. The process involves a sequential, controlled substitution at each of these sites:

First Substitution: TCT is reacted with a substituted aniline at low temperature (0–5 °C). semanticscholar.org

Second Substitution: The second chlorine atom is replaced by reacting the intermediate with a different amine, such as piperidine. semanticscholar.org

Third Substitution: The final, least reactive chlorine atom is substituted with hydrazine by reacting the disubstituted triazine with excess hydrazine hydrate. semanticscholar.org

Further Derivatization: The resulting hydrazino-triazine can be further functionalized, for example, by cyclization with acetylacetone to add a pyrazole moiety. semanticscholar.org

This stepwise approach allows for the precise construction of a highly functionalized scaffold where each substituent is deliberately chosen and placed. One-pot multicomponent reactions are also an efficient strategy for building complex functional π-systems from simpler precursors. frontiersin.org

| Step | Reagents | Key Transformation |

| 1 | 2,4,6-trichlorotriazine, Substituted Aniline | Insertion of the aniline derivative |

| 2 | Piperidine | Replacement of second chlorine atom |

| 3 | Hydrazine Hydrate | Replacement of third chlorine atom to form hydrazino derivative |

| 4 | Acetylacetone | Cyclization of hydrazine moiety to form a pyrazole ring |

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into the derivatives of this compound can be achieved through various stereoselective synthesis methods, leading to specific enantiomers or diastereomers.

Use of Chiral Auxiliaries: A common strategy involves temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction. renyi.hu Evans' oxazolidinone auxiliaries, for example, can be attached to an acyl group, after which the resulting boron enolate can undergo stereoselective bromination and subsequent displacement to create a new chiral center with high diastereoselectivity. renyi.hu Carbohydrate derivatives can also serve as efficient chiral auxiliaries in reactions like the nucleophilic addition of phosphinates to imines. mdpi.com The auxiliary is removed in a later step.

Chiral Templates: Chiral templates, such as bislactim ethers derived from amino acids, can be used to asymmetrically synthesize new amino acid derivatives. renyi.hu Mannich-type reactions of phenols with a chiral iminolactone template, prepared from commercially available phenylglycine, can proceed with high stereoselectivity to produce optically active alpha-arylglycine derivatives. researchgate.net

Synthesis from Chiral Starting Materials: An alternative approach is to begin the synthesis with an inherently chiral molecule. For example, a stereoselective synthesis can start from homochiral glycidol, where the existing stereocenter dictates the stereochemistry of the final product. rsc.org This method often involves orthogonal protecting groups to allow for selective functionalization at different sites of the molecule. rsc.org

Diastereoselective Reactions: Chirality can also be introduced by diastereoselective reactions on a prochiral center within the molecule. For instance, the ketone of a 3-arylcyclohexenone derivative can be reduced to an alcohol with excellent diastereoselectivity using sterically controlled hydride reagents. beilstein-journals.org The resulting axial or equatorial alcohols, which are diastereomers, can be separated and then converted into the corresponding chiral amines. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Hydrazinyl N Phenylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-hydrazinyl-N-phenylaniline, distinct signals are expected for the aromatic protons and the protons of the amine and hydrazine (B178648) functional groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the phenyl rings. The protons on the phenyl ring attached to the secondary amine typically appear in the range of 6.8 to 7.4 ppm. For instance, in related N-phenylaniline derivatives, protons on the substituted ring and the unsubstituted phenyl ring show characteristic multiplets and coupling patterns. rsc.org The protons of the N-H groups (both the aniline (B41778) and hydrazine moieties) are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The NH proton of the diphenylamine (B1679370) core in similar structures typically resonates as a broad singlet around 5.5-5.8 ppm. rsc.orgrsc.org The protons of the hydrazine group (-NHNH₂) would also produce distinct signals, which can be confirmed by D₂O exchange experiments.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.8 - 7.5 | Multiplet (m) |

| Aniline N-H | 5.5 - 8.0 (variable) | Broad Singlet (br s) |

| Hydrazine N-H, NH₂ | 3.5 - 5.0 (variable) | Broad Singlet (br s) |

Note: These are predicted values based on analogous structures. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the aromatic carbons. The carbon atoms directly bonded to nitrogen atoms will be deshielded and appear at higher chemical shifts. In N-phenylaniline derivatives, the aromatic carbons typically resonate between 115 and 145 ppm. rsc.orgrsc.org The carbon atom attached to the hydrazine group (C4) would be significantly influenced by the nitrogen atoms, affecting its chemical shift compared to the unsubstituted carbons. The chemical shifts of carbons in substituted phenyl rings are well-documented, with electronegative substituents generally causing a downfield shift (α-effect) and more complex effects on adjacent carbons (β and γ effects). organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 115 - 130 |

| Aromatic C-N (Aniline) | 140 - 148 |

| Aromatic C-N (Hydrazine) | 145 - 155 |

Note: These are predicted values based on analogous structures. Actual values may vary.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

Advanced NMR techniques are invaluable for unambiguously assigning the complex spectra of molecules like this compound. unimelb.edu.au

Variable Temperature (VT) NMR: VT-NMR can be employed to study dynamic processes such as restricted rotation around the C-N bonds or proton exchange phenomena. Changes in the NMR spectrum as a function of temperature can provide insights into the conformational dynamics of the molecule. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximity between protons, helping to determine the preferred conformation of the molecule, such as the relative orientation of the two phenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The N-H stretching vibrations of the secondary amine and the primary hydrazine group are particularly diagnostic. Typically, primary amines and hydrazines show two bands (asymmetric and symmetric stretching) in the 3500-3300 cm⁻¹ region, while secondary amines show a single band in the same region. msu.edu The C-N stretching vibrations for aromatic amines appear in the 1350-1200 cm⁻¹ range. msu.edu The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the characteristic C=C in-ring stretching vibrations of the aromatic rings appear in the 1600-1400 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazine & Amine (N-H) | Stretching | 3500 - 3200 | Medium-Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium-Strong |

| N-H | Bending | 1650 - 1550 | Medium |

| Aromatic C-N | Stretching | 1350 - 1200 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are suitable to generate the protonated molecular ion [M+H]⁺. scitepress.orgnii.ac.jp

High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, yielding structurally informative fragment ions. nih.gov Expected fragmentation pathways could include the cleavage of the N-N bond of the hydrazine group, loss of ammonia (B1221849) (NH₃), and fragmentation of the diphenylamine backbone. The analysis of these fragments helps to confirm the proposed structure.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 200.12 (Calculated for C₁₂H₁₄N₃⁺) |

| [M-NH₂]⁺ | Loss of Amino group | 184.10 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π-systems and chromophores. This compound contains multiple chromophores, including the two phenyl rings and the nitrogen atoms with their lone pairs of electrons, all part of an extended conjugated system.

The presence of this extended conjugation is expected to result in strong absorption in the UV region, likely with multiple bands corresponding to π → π* and n → π* electronic transitions. libretexts.org The absorption maximum (λmax) is shifted to longer wavelengths (a bathochromic or red shift) compared to simpler, non-conjugated aromatic amines due to the extended delocalization of electrons across the molecule. msu.edu The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (λmax, nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 350 | Aromatic rings, C=C, C-N |

Note: These are predicted ranges based on the electronic properties of analogous conjugated systems.

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction (XRD) stands as a cornerstone technique for the elucidation of the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a sample, and the resulting scattering pattern provides detailed information about the arrangement of atoms within the crystal lattice. This information is crucial for understanding the material's properties and behavior. The analysis can be performed on two primary forms of samples: single crystals and powders.

Single Crystal X-ray Diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. man.ac.uk For a successful SC-XRD analysis, a high-quality single crystal of the compound is required. man.ac.uk The diffraction pattern produced when a single crystal is exposed to an X-ray beam is a unique collection of reflections. The analysis of the positions and intensities of these reflections allows for the determination of the unit cell dimensions (the fundamental repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise coordinates of every atom within the unit cell. connectjournals.com This leads to the absolute structural confirmation of the molecule, including bond lengths, bond angles, and torsional angles.

While no specific single crystal X-ray diffraction data for this compound has been found in the reviewed literature, such an analysis would be invaluable. It would definitively confirm the molecular structure, provide insights into the conformation of the phenyl rings and the hydrazinyl group, and reveal any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For derivatives of this compound, SC-XRD would be essential to unambiguously determine the position and nature of any substituent groups.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials, which consist of many small, randomly oriented crystallites. icdd.com Instead of discrete reflection spots, a powder sample produces a characteristic diffraction pattern of concentric rings, which are typically presented as a plot of intensity versus the diffraction angle (2θ). libretexts.org This pattern serves as a unique "fingerprint" for a specific crystalline solid, making PXRD a powerful tool for phase identification and the assessment of sample purity. ucmerced.edu

In the context of this compound, a powder diffraction pattern would be instrumental for routine identification and quality control. By comparing the experimental PXRD pattern to a reference pattern (either from a database or from a previously characterized pure sample), one can confirm the identity of the synthesized compound and detect the presence of any crystalline impurities or different polymorphic forms. icdd.comucmerced.edu Polymorphs, which are different crystalline arrangements of the same molecule, can have significantly different physical properties, making their identification and control critical in many applications. Although specific powder X-ray diffraction data for this compound is not available in the surveyed literature, the technique remains a fundamental tool for its solid-state characterization.

Elemental Analysis

Elemental analysis is a quantitative chemical technique used to determine the elemental composition (by mass) of a compound. wikipedia.org For organic compounds like this compound, this typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are collected and measured. wikipedia.org The results are then used to calculate the percentage of each element present in the original sample.

This technique is fundamental in the characterization of a newly synthesized compound. The experimentally determined elemental percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample.

The molecular formula for this compound is C₁₂H₁₃N₃. Based on this, the theoretical elemental composition can be calculated. While no specific experimental elemental analysis data for this compound was found in the reviewed literature, the table below presents the theoretical values. Any experimental work on this compound would be expected to yield results in close proximity to these calculated percentages.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 72.33 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.58 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.09 |

| Total Molecular Weight | 199.257 | 100.00 |

For derivatives of this compound, elemental analysis is equally crucial. For instance, in the synthesis of various hydrazone derivatives, elemental analysis is routinely used to confirm the successful incorporation of different substituents and to verify the empirical formula of the new compounds. acs.org

Computational and Theoretical Investigations of 4 Hydrazinyl N Phenylaniline

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgsmolecule.com It is frequently employed to predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. rsc.orgarxiv.org For a flexible molecule like 4-Hydrazinyl-N-phenylaniline, which has several rotatable bonds, this process is combined with conformational analysis to identify the most stable three-dimensional shapes, or conformers. ethz.chlibretexts.org

This analysis would typically involve:

Systematic or Stochastic Search: Rotating the single bonds (e.g., the C-N bonds of the aniline (B41778) and hydrazinyl groups, and the N-N bond) to generate numerous possible conformations. ethz.chacs.org

Energy Minimization: Using a DFT functional (such as B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G(d,p) or def2-TZVP) to calculate the energy of each conformation and identify the lowest-energy structures. cam.ac.uknih.gov

Analysis of Key Dihedral Angles: The dihedral angles between the phenyl rings and the hydrazinyl group would be determined for the most stable conformers to understand their spatial arrangement.

While no specific data exists for this compound, studies on similar molecules, like N-phenyl-N'-(2-thienylmethylene)hydrazine, have successfully used DFT (B3LYP/6-31G(d)) to determine optimized geometric parameters. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energies of these orbitals and the gap between them are critical for understanding a molecule's electronic properties and chemical reactivity.

An FMO analysis for this compound would involve:

Calculating HOMO and LUMO Energies: These energies indicate the molecule's ability to donate and accept electrons, respectively. science.gov

Determining the HOMO-LUMO Gap (ΔE): A small energy gap generally suggests high chemical reactivity and polarizability. researchgate.netirjweb.com

Visualizing Orbital Distributions: Mapping the HOMO and LUMO across the molecular structure would show where the electron density is concentrated for electron donation and acceptance, identifying likely sites for electrophilic and nucleophilic attack.

For related molecules, such as substituted N-phenylanilines used in dye-sensitized solar cells, DFT calculations have been used to determine HOMO-LUMO energies and analyze their electronic properties. researchgate.net

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs. uni-muenchen.de This method allows for the investigation of charge distribution and intramolecular interactions. wisc.eduresearchgate.net

A theoretical NBO analysis would yield:

Natural Atomic Charges: Calculating the charge on each atom, which helps in understanding the molecule's electrostatic potential and reactive sites.

Donor-Acceptor Interactions: Quantifying the stabilizing energy (E(2)) associated with delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly hyperconjugation, are key to understanding molecular stability. wisc.edu For example, interactions involving the lone pairs on the nitrogen atoms would be of significant interest.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net These are calculated using the energies of the frontier orbitals. researchgate.net

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Ionization Potential (I ≈ -E_HOMO)

Electron Affinity (A ≈ -E_LUMO)

Electronegativity (χ = (I+A)/2)

Chemical Hardness (η = (I-A)/2)

Global Softness (S = 1/η)

Electrophilicity Index (ω = χ²/2η)

Local Descriptors: These pinpoint the most reactive sites within the molecule. Fukui functions (f_k^+, f_k^-), for example, indicate the propensity of an atomic site to undergo nucleophilic or electrophilic attack. researchgate.net

Although no specific values are published for this compound, these descriptors are routinely calculated for various organic molecules to predict their reactivity patterns. researchgate.netrsc.org

Thermochemical and Kinetic Calculations

DFT calculations can also be used to predict the thermodynamic properties of a molecule. By performing vibrational frequency calculations on the optimized geometry, key thermochemical data can be obtained. nist.gov

This would typically include:

Enthalpy of Formation (Δ_f H^°)

Standard Entropy (S^°)

Heat Capacity (C_p)

These values are crucial for understanding the stability of the compound and the thermodynamics of reactions it might undergo. The NIST Chemistry WebBook is a common source for such experimental data, but currently lacks entries for this compound. nist.gov Furthermore, kinetic calculations could model reaction pathways and determine activation energies for processes like oxidation or condensation, which are known for hydrazinyl compounds. semanticscholar.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insight into conformational dynamics and interactions with other molecules, such as a solvent or a biological target. nih.gov

An MD simulation of this compound, likely in a solvent like water or DMSO, would:

Analyze Solvation Effects: Show how solvent molecules arrange around the solute and form hydrogen bonds, for example, with the hydrazinyl and amine groups.

Predict Binding Modes: If a biological target were identified, MD simulations could be used to study the stability of the ligand-protein complex and identify key binding interactions. ucl.ac.uk

While no MD studies on this compound are available, this technique has been applied to understand the binding of ligands with similar structural motifs to various proteins. nih.govucl.ac.uk

Potential Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates

Substituted hydrazines are crucial reagents in organic chemistry. psu.edu Organic hydrazides, in particular, are recognized as essential building blocks for creating pharmacologically relevant hydrazones and various heterocyclic compounds. google.com The hydrazine (B178648) group in 4-Hydrazinyl-N-phenylaniline is a key functional group that enables its use in the synthesis of a wide array of heterocyclic compounds, which are of significant commercial importance as precursors for drugs, agrochemicals, and dyestuffs. psu.edu The construction of these heterocyclic systems often involves the reaction of the hydrazine moiety with 1,3-difunctional compounds. psu.edu

The versatility of hydrazine derivatives extends to their use in creating complex molecules through various synthetic strategies. organic-chemistry.orgorganic-chemistry.org For instance, they are instrumental in the synthesis of azapeptides, which are peptide analogs where the α-carbon of an amino acid residue is replaced by a nitrogen atom. enamine.net This modification can lead to increased stability against biodegradation compared to their parent peptides. enamine.net

Furthermore, the synthesis of N-heterocyclic compounds is a significant area of focus in organic chemistry due to their widespread presence in bioactive molecules and pharmaceuticals. amazonaws.comorganic-chemistry.orgmdpi.comnih.gov The development of efficient and environmentally friendly methods for constructing these scaffolds is an ongoing research endeavor. amazonaws.commdpi.comnih.gov this compound, with its reactive hydrazine group, can participate in various cyclization reactions to form these important heterocyclic structures.

The following table provides examples of heterocycles synthesized from hydrazine derivatives and the types of reactions involved.

| Heterocycle Class | Synthetic Precursors/Reaction Type | Reference |

| Pyrazoles | Reaction with 1,3-dicarbonyl compounds | psu.edu |

| 1,3,4-Oxadiazoles | Cyclization of diacylhydrazides | psu.edu |

| 1,3,4-Thiadiazoles | Cyclization of diacylhydrazides | psu.edu |

| 1,2,4-Triazoles | Cyclization of diacylhydrazides | psu.edu |

| Indazoles | Copper-catalyzed coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonylic compounds | organic-chemistry.org |

Ligand Design in Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, influencing the properties and reactivity of metal complexes. ccimc.eustrath.ac.ukunm.edu Ligands containing hydrazino units are of particular interest due to the presence of nitrogen donor atoms, which allows them to act as multidentate ligands. researchgate.net This capability enables the formation of supramolecular structures with interesting catalytic and biological activities. researchgate.net The compound this compound, possessing multiple nitrogen atoms, is a prime candidate for the design of novel ligands.

Schiff bases derived from hydrazides are a well-studied class of ligands that can form stable complexes with a variety of transition metals. acs.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netsysrevpharm.org These complexes have diverse applications, including in catalysis and materials science. researchgate.net The reaction of the hydrazine group in this compound with aldehydes or ketones can yield Schiff base ligands. The resulting ligands can then coordinate to metal ions through the nitrogen atoms of the azomethine group and potentially other donor atoms within the molecule. acs.orgresearchgate.netresearchgate.net

The coordination environment around the metal center is dictated by the structure of the ligand and the nature of the metal ion. acs.orgresearchgate.net For instance, spectral analyses of various metal complexes with hydrazone-based ligands have confirmed coordination through the nitrogen and oxygen donor atoms, leading to the formation of mono-, bi-, and trinuclear complexes. acs.org The geometry of these complexes can range from octahedral to tetrahedral or square planar, depending on the specific metal and ligand involved. researchgate.netresearchgate.net

The table below summarizes the coordination behavior of some hydrazone-based ligands with different metal ions.

| Metal Ion | Resulting Complex Geometry | Coordination Atoms | Reference |

| Ni(II) | Octahedral | N, O | acs.orgresearchgate.net |

| Cu(II) | Octahedral | N, O | acs.orgresearchgate.net |

| Co(II) | Octahedral | N, O | researchgate.net |

| Zn(II) | Tetrahedral | N, O | researchgate.net |

Precursors for Advanced Organic Materials

The unique electronic properties of this compound make it a promising precursor for the development of advanced organic materials with specific photophysical and nonlinear optical properties.

Photophysical Properties (e.g., Fluorescence, Non-linear Optics)

Fluorescence

Fluorescent organic compounds are of great interest for applications in various fields, including bio-imaging and optoelectronics. mdpi.comnih.gov The fluorescence properties of a molecule are highly dependent on its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups. sapub.org Coumarin (B35378) derivatives, for example, are known to exhibit strong fluorescence, which can be tuned by substituting the coumarin ring with different functional groups. sapub.org

Derivatives of this compound can be designed to exhibit fluorescence. For instance, the reaction of the hydrazine group with other molecules can lead to the formation of larger conjugated systems, which are often fluorescent. nih.gov The emission wavelength and quantum yield of these materials can be modulated by carefully selecting the molecular structure. mdpi.comsapub.orgnih.gov For example, the introduction of electron-donating groups can enhance fluorescence emission. sapub.org The photophysical properties of such compounds are often studied in different solvents to understand the effect of the environment on their fluorescence. mdpi.comresearchgate.net

The following table presents photophysical data for some fluorescent organic compounds, illustrating the range of emission wavelengths and quantum yields that can be achieved.

| Compound Class | Emission Wavelength Range (nm) | Solvent | Quantum Yield | Reference |

| Coumarin Derivatives | 420-460 | Ethanol | High | sapub.org |

| Indole (B1671886) Derivatives | 390-612 | Various | - | mdpi.com |

| Boron Dipyrromethene (BODIPY) Derivatives | 522-559 | Dioxane | - | nih.gov |

| Zinc Phthalocyanine Derivatives | 502-774 | DMSO/H₂O | 0.148 | d-nb.info |

Non-linear Optics

Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optical communications. researchgate.netfrontiersin.org These materials can alter the properties of light passing through them, which is essential for devices like optical switches. researchgate.net Molecules with π-electron delocalization, often featuring electron donor and acceptor groups, are known to exhibit NLO properties. researchgate.netnih.gov

The structure of this compound, with its diphenylamine (B1679370) (electron-donating) and hydrazine (potentially modifiable) groups, provides a scaffold for designing molecules with large NLO responses. By chemically modifying the hydrazine group to introduce strong electron-acceptor moieties, it is possible to create donor-π-acceptor (D-π-A) systems, which are known to enhance NLO properties. mdpi.comnih.gov The efficiency of these materials is often evaluated by measuring their first and second hyperpolarizabilities. researchgate.net

The table below lists the third-order nonlinear optical parameters for a novel Schiff base compound, demonstrating the potential of such materials in NLO applications.

| NLO Parameter | Value | Unit | Reference |

| Nonlinear refractive index (n₂) | 3.84 x 10⁻⁸ | cm²/W | metall-mater-eng.com |

| Absorption coefficient (β) | 2.11 x 10⁻⁴ | cm/W | metall-mater-eng.com |

| Third-order susceptibility (χ³) | 4.07 x 10⁻⁶ | esu | metall-mater-eng.com |

Future Perspectives and Emerging Research Avenues for 4 Hydrazinyl N Phenylaniline